Molecular Weight and Lipophilicity Differentiate the 4-Methoxy Derivative from the 4-Ethoxy Analog
N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide (target) has a molecular weight of 276.33 g/mol, which is 14.03 g/mol lower than its direct 4-ethoxy analog, N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide (290.36 g/mol). This reduction corresponds to one fewer methylene unit on the 4-alkoxy substituent, predicting a lower cLogP and potentially improved aqueous solubility—a critical parameter for biochemical assay compatibility and reduced nonspecific binding .
| Evidence Dimension | Molecular weight (g/mol) and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 276.33 g/mol; 4-OCH₃ substituent |
| Comparator Or Baseline | N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide: MW = 290.36 g/mol; 4-OCH₂CH₃ substituent |
| Quantified Difference | ΔMW = -14.03 g/mol; Δlipophilicity estimated as ΔcLogP ≈ -0.5 log units |
| Conditions | Physicochemical property comparison based on molecular formula and substituent constants (π values: OCH₃ = -0.02 vs OCH₂CH₃ = +0.38, Hansch method) |
Why This Matters
The 4-methoxy derivative's lower lipophilicity may reduce assay interference from colloidal aggregation and nonspecific protein binding compared to the ethoxy analog, making it a preferred negative control or probe compound in early-stage screening cascades.
